molecular formula C9H14N2O2S B3038885 2-amino-N-methyl-N-phenylethane-1-sulfonamide CAS No. 926231-25-6

2-amino-N-methyl-N-phenylethane-1-sulfonamide

Cat. No.: B3038885
CAS No.: 926231-25-6
M. Wt: 214.29 g/mol
InChI Key: XJBXRCYJDJDEOB-UHFFFAOYSA-N
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Description

2-Amino-N-methyl-N-phenylethane-1-sulfonamide is an organic compound with the molecular formula C9H14N2O2S and a molecular weight of 214.28 g/mol . This compound is characterized by the presence of an amino group, a methyl group, a phenyl group, and a sulfonamide group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-methyl-N-phenylethane-1-sulfonamide typically involves the reaction of N-methyl-N-phenylethane-1-amine with a sulfonyl chloride derivative under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction . The reaction is usually performed in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-methyl-N-phenylethane-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-N-methyl-N-phenylethane-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including antibacterial and antifungal activities.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 2-amino-N-methyl-N-phenylethane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-N-methyl-N-phenylethane-1-sulfonamide is unique due to its specific structural features, such as the presence of both an amino group and a sulfonamide group, which allow it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its versatility makes it a valuable compound in various fields of research and industry .

Biological Activity

2-Amino-N-methyl-N-phenylethane-1-sulfonamide, a sulfonamide compound, has garnered attention due to its diverse biological activities. This compound features an amino group, a methyl group, and a phenyl group attached to an ethane backbone, which contributes to its pharmacological properties. Research indicates that it exhibits significant enzyme inhibition capabilities and potential anticancer properties.

The synthesis of this compound typically involves several steps, maintaining a pH between 9 and 10 for optimal yields. The compound participates in various chemical reactions, including nucleophilic substitutions and acylation reactions, which are crucial for its biological activity.

Enzyme Inhibition

Research has shown that this compound acts as an inhibitor for several enzymes:

  • Acetylcholinesterase : This enzyme is critical in the breakdown of acetylcholine in the synaptic cleft. Inhibition can lead to increased levels of acetylcholine, potentially enhancing neurotransmission.
  • Lipoxygenase : Inhibition of this enzyme may have implications in inflammatory processes, as lipoxygenase is involved in the metabolism of arachidonic acid to leukotrienes.

These interactions are assessed through binding affinity studies and inhibition kinetics, employing techniques such as enzyme assays and molecular docking.

Anticancer Properties

Studies indicate that sulfonamide derivatives, including this compound, can induce apoptosis in cancer cells. This suggests potential applications in cancer therapy by targeting specific pathways involved in cell survival and proliferation.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Properties
N-MethylphenethylamineMethyl and phenyl groupsNeuromodulator; affects neurotransmitter levels
N-(2-Phenylethyl)-4-methylbenzenesulfonamideSimilar sulfonamide structureEnhanced inhibitory activity against acetylcholinesterase
N-(4-Methoxyphenyl)-N-methylsulfamoyl derivativeContains methoxy groupPotentially improved solubility and bioavailability

These comparisons highlight how variations in substituents can significantly influence biological activities and pharmacological profiles.

Case Studies

Several studies have focused on the biological activity of this compound:

  • Inhibition Studies : A study evaluated the compound's effects on acetylcholinesterase activity, demonstrating significant inhibition at low concentrations. This suggests its potential use in treating conditions like Alzheimer's disease.
  • Cancer Cell Apoptosis : Another research project explored its ability to induce apoptosis in various cancer cell lines. The findings indicated that treatment with this compound resulted in increased markers of apoptosis compared to control groups.
  • Inflammation Models : In vivo studies assessed the efficacy of this compound in models of inflammation. Results showed a reduction in inflammatory markers, supporting its role as a therapeutic agent in inflammatory diseases.

Properties

IUPAC Name

2-amino-N-methyl-N-phenylethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2S/c1-11(14(12,13)8-7-10)9-5-3-2-4-6-9/h2-6H,7-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJBXRCYJDJDEOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)S(=O)(=O)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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